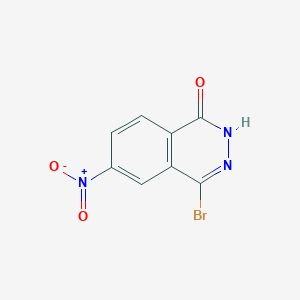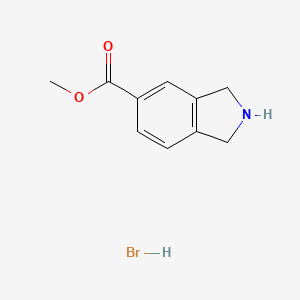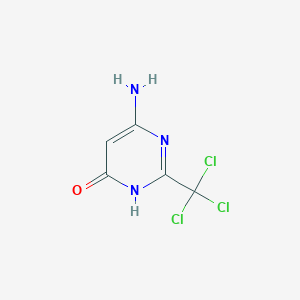
3-bromo-2-methoxy-6-(methoxymethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-2-methoxy-6-(methoxymethyl)pyridine is a heterocyclic organic compound with the molecular formula C8H10BrNO2. This compound is characterized by a pyridine ring substituted with bromine, methoxy, and methoxymethyl groups. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-methoxy-6-(methoxymethyl)pyridine typically involves the bromination of 2-methoxy-6-methoxymethyl-pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-2-methoxy-6-(methoxymethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy and methoxymethyl groups can undergo oxidation to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy groups to hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include dehalogenated pyridines or pyridines with hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
3-bromo-2-methoxy-6-(methoxymethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It is used in the synthesis of biologically active compounds and as a probe in biochemical assays.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-bromo-2-methoxy-6-(methoxymethyl)pyridine depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-6-methoxy-2-methylpyridine: Similar structure but with a methyl group instead of a methoxymethyl group.
2-Bromo-3-methoxy-6-(methoxymethyl)pyridine: Similar structure but with different substitution positions.
3-Bromo-5-methoxy-2-methylpyridine: Similar structure but with different substitution positions.
Uniqueness
3-bromo-2-methoxy-6-(methoxymethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy and methoxymethyl groups provides versatility in chemical synthesis and potential for diverse applications .
Eigenschaften
CAS-Nummer |
1206776-84-2 |
|---|---|
Molekularformel |
C8H10BrNO2 |
Molekulargewicht |
232.07 g/mol |
IUPAC-Name |
3-bromo-2-methoxy-6-(methoxymethyl)pyridine |
InChI |
InChI=1S/C8H10BrNO2/c1-11-5-6-3-4-7(9)8(10-6)12-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
ADJNFHXILOCIGT-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=NC(=C(C=C1)Br)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-3,5-dimethylisoxazolo[4,5-b]pyridine](/img/structure/B8350563.png)



![[2-(3-Bromo-propoxy)-phenyl]-acetic acid methyl ester](/img/structure/B8350587.png)
![2-[(6-Methoxypyrazin-2-ylamino)methyl]phenol](/img/structure/B8350592.png)





![1-[(4-Cyclobutylpiperazin-1-yl)carbonyl]azetidin-3-ol](/img/structure/B8350648.png)

